molecular formula C23H18FN5O3 B2617643 8-(2-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-54-9

8-(2-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2617643
CAS No.: 899727-54-9
M. Wt: 431.427
InChI Key: HKLIVSHYRCHECS-UHFFFAOYSA-N
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Description

The compound “8-(2-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione . It has been studied for its antidepressant-like activity and safety profile .


Molecular Structure Analysis

The molecular formula of this compound is C19H18FN5O3 . The exact structure and other details are not available in the search results.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 383.376 Da . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are not available in the search results.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to "8-(2-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" have been synthesized and evaluated for their potential pharmacological activities. For example, Zagórska et al. (2016) synthesized a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating their affinity for serotonin receptors and phosphodiesterase inhibitors, identifying potential antidepressant and anxiolytic agents (Zagórska et al., 2016).

Chemical Sensing and Molecular Interaction

Research into derivatives of imidazo[2,1-f]purine-2,4-dione also explores their applications in chemical sensing. Peng et al. (2005) investigated phenyl-1H-anthra[1,2-d]imidazole-6,11-dione and its derivatives as colorimetric and ratiometric fluorescent chemosensors for fluoride, demonstrating their potential in chemical sensing through proton-transfer mechanisms (Peng et al., 2005).

Spectral and Photophysical Studies

The spectral and photophysical properties of imidazo[2,1-f]purine derivatives have been a subject of investigation to understand their behavior in different environments. Wenska et al. (2004) explored the spectral and photophysical properties of derivatives related to acyclovir, providing insights into the electronic structure and behavior of these compounds in various solvents (Wenska et al., 2004).

Mechanism of Action

This compound is considered a partial agonist of the serotonin 5-HT1A receptor . This receptor is an interesting target of antidepressant therapy .

Safety and Hazards

The safety profile of this compound has been evaluated in animal models through in vitro and in vivo experiments . It does not show anticholinergic properties, but after repeated administration, it induced weak sedation and lipid metabolism disturbances without affecting serum glucose level .

Properties

IUPAC Name

6-(2-fluorophenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O3/c1-14(30)12-28-21(31)19-20(26(2)23(28)32)25-22-27(19)13-18(15-8-4-3-5-9-15)29(22)17-11-7-6-10-16(17)24/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLIVSHYRCHECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4F)C5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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